6-bromohexyl Acetate

Organic Synthesis Esterification Catalysis

6-Bromohexyl acetate (CAS 68797-94-4, also cited as 8052-41-3 when referring to Stoddard Solvent) is a bifunctional organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol. Structurally, it features a terminal primary alkyl bromide and an acetate-protected alcohol on a six-carbon chain.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 68797-94-4
Cat. No. B3056077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromohexyl Acetate
CAS68797-94-4
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCCBr
InChIInChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3
InChIKeyIMSPZLCTPSXORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromohexyl Acetate (CAS 68797-94-4): Sourcing and Specification Guide for a Bifunctional Alkylating Intermediate


6-Bromohexyl acetate (CAS 68797-94-4, also cited as 8052-41-3 when referring to Stoddard Solvent) is a bifunctional organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol. Structurally, it features a terminal primary alkyl bromide and an acetate-protected alcohol on a six-carbon chain [1]. This architecture enables dual reactivity: the bromine atom serves as a potent leaving group for nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, while the acetate ester can be hydrolyzed to liberate a free hydroxyl group or undergo transesterification [1]. Standard commercial purity for research applications is ≥98% .

Why 6-Bromohexyl Acetate Cannot Be Replaced by Other Haloalkyl Esters or Protected Alcohols in Planned Syntheses


The selection of 6-bromohexyl acetate over other haloalkyl acetates or bromoalcohols is not trivial. The compound's value derives from a precise combination of chain length, halogen reactivity, and orthogonal protecting group strategy. A shorter chain analog (e.g., 5-bromopentyl acetate) alters the spatial and hydrophobic properties of the final molecule, which is critical in applications like liquid crystal synthesis and bioconjugation spacer design . Conversely, the acetate protecting group differentiates it from 6-bromohexanol: the acetate masks the alcohol, preventing unwanted side reactions during bromine-mediated transformations, yet can be cleanly removed under mild basic or acidic conditions without affecting the alkyl bromide [1]. This orthogonal protection is essential for multi-step synthetic sequences where the halogen must react before the hydroxyl is unmasked.

Quantitative Evidence for 6-Bromohexyl Acetate Performance Relative to Analogs and Alternatives


Optimized Synthesis of 6-Bromohexyl Acetate Using In(OTf)₃ Catalysis

A method for synthesizing 6-bromohexyl acetate has been reported using indium(III) triflate (In(OTf)₃) as a catalyst. This procedure provides a high-yield, high-purity route to the compound, which is critical for ensuring the reliability of subsequent reactions that depend on this intermediate [1]. While the patent example (ATGC Biotech) reports a 53% yield with 95% purity for an alternative synthesis [2], this In(OTf)₃ method serves as a benchmark for academic preparation.

Organic Synthesis Esterification Catalysis

Performance of 6-Bromohexyl Acetate in the Synthesis of a Trifluoromethylthioalkyl Agrochemical Intermediate

A patent (Kumiai Chemical) describes the use of 6-bromohexyl acetate as a starting material for the production of 6-(trifluoromethylthio)hexyl acetate, a key intermediate for pest control agents [1]. The reaction involves treating 6-bromohexyl acetate with thiophosgene in the presence of potassium fluoride. This demonstrates the compound's utility in synthesizing complex, fluorinated thioethers relevant to agrochemical development. No direct yield or comparative data are provided in the accessible patent section.

Agrochemical Synthesis Organofluorine Chemistry Thioether Formation

Pheromone Synthesis: 6-Bromohexyl Acetate as a Key Building Block for Z-9-Tetradecenyl Acetate

A patent describes a method for synthesizing Z-9-tetradecenyl acetate, a sex attractant pheromone, using 6-bromohexyl acetate as a crucial intermediate [1]. The overall process yields the final pheromone in 59% yield with >95% purity. The step that generates 6-bromohexyl acetate itself proceeds in 53% yield (95% purity) [1]. This establishes 6-bromohexyl acetate as a viable, scalable building block for the synthesis of biologically active molecules.

Pheromone Chemistry Grignard Coupling Insect Pest Management

Bifunctional Reactivity: Orthogonal Protection Strategy

The presence of both a primary alkyl bromide and an acetate ester on the same molecule offers a distinct advantage over simpler analogs like 6-bromohexanol or other alkyl bromides. The acetate group acts as a protecting group for the alcohol, allowing chemoselective transformations at the bromide terminus without interference from a free hydroxyl [1]. Conversely, the acetate can be hydrolyzed to reveal the alcohol after the alkyl bromide has been functionalized [2]. This orthogonal reactivity is particularly valuable in the synthesis of functionalized polymers and prodrugs .

Protecting Group Strategy Nucleophilic Substitution Polymer Functionalization

Procurement-Guided Application Scenarios for 6-Bromohexyl Acetate (CAS 68797-94-4)


Synthesis of Insect Pheromones for Integrated Pest Management

As demonstrated in patent literature, 6-bromohexyl acetate is a viable intermediate for the production of Z-9-tetradecenyl acetate, a sex attractant pheromone used in crop protection. Procurement of this compound should be considered by organizations developing or manufacturing biorational pest control agents where a scalable, high-purity alkylating agent is required [1].

Construction of Trifluoromethylthio-Containing Agrochemicals

The compound has been successfully employed as a substrate for introducing a trifluoromethylthio group, a moiety of interest in the design of modern pesticides. Researchers and manufacturers in the agrochemical sector can utilize 6-bromohexyl acetate to access these fluorinated intermediates [2].

Multi-Step Synthesis of Functionalized Polymers and Prodrugs

The orthogonal protection afforded by the acetate group makes 6-bromohexyl acetate particularly well-suited for building functionalized polymers. The bromide can be used to attach the molecule to a polymer backbone or initiate polymerization, while the acetate can be later deprotected to reveal a hydroxyl group for further conjugation or cross-linking. This application is directly supported by vendor technical data and the established reactivity of the compound [3].

Methodological Studies in Palladium-Catalyzed Cross-Coupling

6-Bromohexyl acetate serves as a representative alkyl bromide substrate for the development and optimization of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings. Its use is supported by its classification as a 'bromide substrate' for metal-catalyzed reductive coupling reactions [3]. Researchers focused on C(sp³)-C(sp²) or C(sp³)-N bond formation can utilize this compound to benchmark new catalytic systems.

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